molecular formula C21H34N2OS2 B14353098 N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide CAS No. 97772-47-9

N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide

Cat. No.: B14353098
CAS No.: 97772-47-9
M. Wt: 394.6 g/mol
InChI Key: YHFIAULXYYBKCI-UHFFFAOYSA-N
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Description

N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is a complex organic compound that features a thiazolidine ring fused with a long-chain fatty acid amide. The presence of sulfur and nitrogen atoms in the thiazolidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts and solvents to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may employ green chemistry principles, such as using water as a solvent to minimize environmental impact . The process involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid, resulting in high yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .

Scientific Research Applications

N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-one: A simpler analog with similar biological properties.

    Rhodanine: A structurally related compound with diverse pharmacological activities.

    Thiazolidinediones: Known for their antidiabetic properties.

Uniqueness

N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is unique due to its long-chain fatty acid amide moiety, which imparts additional lipophilicity and potential for membrane interaction. This structural feature distinguishes it from other thiazolidine derivatives and enhances its biological activity .

Properties

CAS No.

97772-47-9

Molecular Formula

C21H34N2OS2

Molecular Weight

394.6 g/mol

IUPAC Name

N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide

InChI

InChI=1S/C21H34N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)22-21-23-20(25)18-26-21/h3-4,6-7,9-10,21H,2,5,8,11-18H2,1H3,(H,22,24)(H,23,25)

InChI Key

YHFIAULXYYBKCI-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NC1NC(=S)CS1

Origin of Product

United States

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